Methyl tanshinonate
Overview
Description
Methyl tanshinonate is a compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound belongs to the class of tanshinones, which are abietane-type norditerpenoid quinones. This compound is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and cardiovascular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tanshinonate can be synthesized through the esterification of tanshinonic acid with methanol in the presence of an appropriate catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the extraction of tanshinones from Salvia miltiorrhiza using methanolic extraction methods. The crude extract is then subjected to silica gel column chromatography, using a mixture of dichloromethane and methanol as the elution solvent .
Chemical Reactions Analysis
Types of Reactions
Methyl tanshinonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxytanshinone.
Reduction: It can be reduced to form dihydrotanshinone.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include hydroxytanshinone, dihydrotanshinone, and various substituted derivatives, each exhibiting unique pharmacological properties .
Scientific Research Applications
Methyl tanshinonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tanshinone derivatives.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Methyl tanshinonate exerts its effects through various molecular targets and pathways. It significantly reduces intimal thickening and restrains the proliferation and migration of vascular smooth muscle cells, which are critical events in the development of atherosclerosis. It also reduces the uptake of oxidized low-density lipoprotein by macrophages, thereby preventing the formation of atherosclerotic plaques .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tanshinone IIA, tanshinone IIB, and hydroxytanshinone. These compounds share similar structures and pharmacological activities but differ in their specific effects and potency .
Uniqueness of Methyl Tanshinonate
This compound is unique due to its specific ester functional group, which enhances its solubility and bioavailability compared to other tanshinones. This makes it a valuable compound for pharmaceutical development and therapeutic applications .
Properties
IUPAC Name |
methyl 1,6-dimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDKIHAZVQFLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methuyl tanshinonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18887-19-9 | |
Record name | Methuyl tanshinonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
Record name | Methuyl tanshinonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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